(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral compound belonging to the class of tetrahydronaphthalenes This compound is characterized by a methoxy group at the 7th position and an amine group at the 2nd position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone intermediate, followed by the introduction of the methoxy group. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction steps. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, often using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or methoxy positions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH), acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound, with similar but distinct biological activities.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A structurally related compound with a hydroxyl group instead of an amine.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific chiral configuration and the presence of both methoxy and amine functional groups. This combination of features allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNWWLWFCCREO-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](C2)N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563624 |
Source
|
Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121216-43-1 |
Source
|
Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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